molecular formula C13H10ClFN2O2 B1491874 Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098092-01-2

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate

Cat. No. B1491874
CAS RN: 2098092-01-2
M. Wt: 280.68 g/mol
InChI Key: HGLANJNFLBWPLY-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as imidazo[1,2-b]pyridazine, have been widely studied in drug molecules due to their good biological activity . They can provide a variety of bioactive molecules and are an important heterocyclic nucleus .


Synthesis Analysis

The synthesis of similar compounds, like ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, involves spectroscopic techniques . The compound was accurately designed and successfully synthesized .


Molecular Structure Analysis

The optimized molecular crystal structures of similar compounds were determined on the basis of density functional theory (DFT) calculations . The results were consistent with X-ray diffraction data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For similar compounds, properties such as molecular electrostatic potential and frontier molecular orbital analyses were performed using computational methods .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate Applications

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Drug Development: The structure of Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is closely related to imidazo[1,2-b]pyridazine derivatives, which are known for their wide range of biological activities. These compounds have been extensively studied for their potential as drug molecules due to their diverse biological activities and pharmacological properties . They show promise in the development of new therapeutic agents, including kinase inhibitors like bonatinib .

Antifungal Applications: Imidazo[1,2-b]pyridazine derivatives, which are structurally similar to Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate, have demonstrated antifungal properties. This suggests potential applications of the compound in the development of antifungal medications or agricultural fungicides .

Anti-Diabetic Research: The compound’s framework is conducive to anti-diabetic drug research. Derivatives of imidazo[1,2-b]pyridazine have shown anti-diabetic effects, indicating that Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate could be a valuable scaffold for synthesizing new anti-diabetic agents .

Antiparasitic Activity: Research into antiparasitic agents could benefit from the application of this compound. Related structures have been used to explore treatments for parasitic infections, suggesting that Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate may have similar utility .

Anti-Inflammatory Properties: The compound may serve as a basis for developing anti-inflammatory drugs. Its related imidazo[1,2-b]pyridazine derivatives have been associated with anti-inflammatory effects, which could be harnessed in new medications .

Antiproliferative Research: In the field of cancer research, Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate could be investigated for its antiproliferative activity. Compounds with a similar structure have shown potential in inhibiting the proliferation of cancer cells .

Acetylcholinesterase Inhibition: The compound might be explored for its potential as an acetylcholinesterase inhibitor. This application could lead to the development of treatments for neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors play a therapeutic role .

Ligand for GHB Binding Sites: Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate could be used to create novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites. This application has implications for the treatment of conditions related to GHB, such as narcolepsy or alcohol withdrawal .

Future Directions

The future directions in the study of such compounds could involve exploring new derivatives of imidazo[1,2-b]pyridazine, given their diverse biological activities and pharmacological properties .

properties

IUPAC Name

ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLANJNFLBWPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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